molecular formula C17H15NO2S B2963006 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1351648-85-5

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2963006
CAS No.: 1351648-85-5
M. Wt: 297.37
InChI Key: SNQMWXAQJZYCSD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide is a carboxamide derivative featuring a thiophene ring, a naphthalene substituent, and a hydroxyethyl linker. The compound combines a heterocyclic thiophene moiety with a polyaromatic naphthalene group, which may confer unique electronic and steric properties. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors, particularly in central nervous system disorders or antiviral therapies. The hydroxyethyl group enhances solubility, while the naphthalene system may improve lipophilicity and binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-16(10-18-17(20)13-8-9-21-11-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,11,16,19H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQMWXAQJZYCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide is an organic compound characterized by a thiophene ring and a naphthalene moiety linked through a hydroxyethyl chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H15NO2S\text{C}_{17}\text{H}_{15}\text{N}\text{O}_2\text{S}

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-3-carboxamide

Molecular Formula

C₁₇H₁₅N₁O₂S

Physical Properties

PropertyValue
Molecular Weight295.37 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study focused on various derivatives of thiophene compounds demonstrated moderate to high cytotoxicity against cancer cell lines, including HCT-116 and HepG2. The compound's mechanism of action appears to involve the inhibition of key proteins involved in cell proliferation and survival, such as Bcl-2, which is associated with anti-apoptotic processes .

Case Study: Cytotoxicity Assays

In vitro assays showed that the compound inhibited cancer cell growth with IC₅₀ values ranging from 10 to 30 µM, indicating its potential as a therapeutic agent against various cancers. Notably, it exhibited minimal toxicity towards normal cell lines, suggesting a favorable therapeutic window .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. The compound demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The antioxidant activity was assessed using DPPH and ABTS assays, yielding promising results that support its use in formulations aimed at reducing oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Apoptotic Pathways : By inhibiting Bcl-2, the compound promotes apoptosis in cancer cells.
  • Radical Scavenging : Its structure allows it to donate electrons and neutralize free radicals.
  • Metal Chelation : The thiophene moiety may facilitate interactions with metal ions, which can be detrimental to cancer cell survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameAnticancer ActivityAntioxidant ActivityNotes
N-(2-hydroxyethyl)thiophene-3-carboxamideModerateLowLacks naphthalene moiety
N-(2-hydroxy-2-(phenyl)ethyl)thiophene-3-carboxamideLowModerateDifferent aromatic group
N-(4-methoxyphenyl)thiophene-3-carboxamideHighHighSimilar activity profile

Comparison with Similar Compounds

Structural Analogues

Key Structural Features for Comparison :

Core Heterocycle : Thiophene vs. benzene, piperidine, or other aromatic systems.

Substituents : Hydroxyethyl, naphthalene, halogens, or methoxy groups.

Carboxamide Linkage : Position and connectivity to other functional groups.

Comparative Analysis :

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • Structure : Replaces thiophene with a piperidine ring and introduces a 4-fluorobenzyl group.
  • Synthesis : Likely involves alkylation and amidation steps, similar to methods in –3 (e.g., NaH-mediated methylation and carboxamide formation).
  • Activity : Reported as a SARS-CoV-2 inhibitor with enhanced binding to viral proteases due to fluorinated aromaticity and piperidine flexibility .
  • Physicochemical Properties : Higher molecular weight (vs. thiophene analog) may reduce solubility but improve target engagement.
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide
  • Structure : Cyclohexene-carboxamide core with bromine and phenyl substituents.
  • Synthesis : Prepared via palladium-catalyzed Heck reactions (Pd(OAc)₂, DPPP ligand) with high yields (~90%) .
Dichlorophenyl-Diazenyl Carboxamides (EINECS List)
  • Structure : Complex dichlorophenyl-diazenyl substituents on naphthalene-carboxamide.
  • Applications : Primarily industrial dyes or pigments due to extended conjugation and chromophore properties .

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